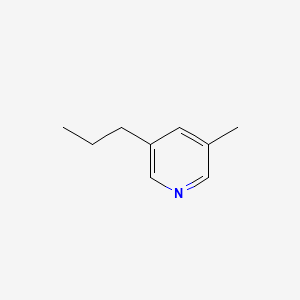

3-Methyl-5-propylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

53957-26-9 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

3-methyl-5-propylpyridine |

InChI |

InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

HVSAUQKNIJRYSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CC(=C1)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Methyl 5 Propylpyridine and Its Precursors

Electronic Structure and Reactivity Profiles of Alkylpyridines

The reactivity and electronic characteristics of the pyridine (B92270) ring are significantly influenced by the nature and position of its substituents. In the case of 3-Methyl-5-propylpyridine, the presence of two alkyl groups, a methyl and a propyl group, at the meta-positions relative to the nitrogen atom, dictates its chemical behavior.

Influence of Alkyl Substituents on Ring Electron Density

Table 1: Calculated π-Electron Density in Pyridine

| Position | π-Electron Density |

| N | 1.048 |

| C2 | 0.976 |

| C3 | 1.004 |

| C4 | 0.988 |

| This table presents a generalized view of electron density in an unsubstituted pyridine ring, which is modulated by the presence of alkyl substituents. imperial.ac.uk |

Comparative Analysis of Electrophilic Substitution at Different Pyridine Positions

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. gcwgandhinagar.comuou.ac.in When substitution does occur, it preferentially takes place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. chemicalbook.com In this compound, the 3- and 5-positions are already occupied. The presence of the electron-donating methyl and propyl groups at these positions would be expected to activate the ring towards electrophilic attack to some extent, compared to unsubstituted pyridine. However, the directing effect of these alkyl groups would favor substitution at the positions ortho and para to them. This leads to a complex situation where the inherent preference of the pyridine ring for 3,5-substitution clashes with the directing effects of the existing alkyl groups.

Electrophilic attack at the 2-, 4-, or 6-positions would lead to a carbocation intermediate where one of the resonance structures places the positive charge on the carbon atom adjacent to the nitrogen, which is highly unfavorable. Attack at the remaining open positions (2, 4, and 6) is therefore disfavored. Electrophilic substitution on 3,5-dialkylpyridines, if forced under harsh conditions, would likely occur at the 2- or 6-position, influenced by the steric hindrance of the substituents.

Nucleophilic Reactivity and Attack Preference

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. imperial.ac.ukresearchgate.net This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In this compound, the 2-, 4-, and 6-positions are the primary sites for nucleophilic attack. The presence of the alkyl groups at the 3- and 5-positions can sterically hinder the approach of a nucleophile to the adjacent 2- and 4-positions to some extent. However, the electronic preference for attack at these positions generally overcomes this steric hindrance for many nucleophiles. cdnsciencepub.com Therefore, nucleophilic substitution reactions on this compound are expected to occur predominantly at the 2-, 4-, and 6-positions.

Quaternization and Pyridinium (B92312) Salt Formation

Table 2: Factors Influencing Quaternization of Alkylpyridines

| Factor | Influence on Quaternization Rate | Rationale |

| Electronic Effect of Alkyl Groups | Increase | Electron-donating alkyl groups increase the nucleophilicity of the nitrogen atom. |

| Steric Effect of Alkyl Groups | Decrease | Alkyl groups in the 2- and 6-positions sterically hinder the approach of the alkyl halide to the nitrogen atom. For 3,5-dialkylpyridines, this effect is less pronounced but still present. rsc.org |

Reaction Pathway Elucidation

Understanding the detailed mechanisms of reactions involving this compound and its precursors is crucial for controlling reaction outcomes and designing new synthetic routes.

Radical Mechanism Intermediates and Propagation

Radical reactions provide a powerful tool for the functionalization of pyridines. nih.govlibretexts.org The synthesis of alkylpyridines can involve radical intermediates, and these pyridines can themselves undergo further radical-mediated transformations. In the context of forming a molecule like this compound, radical alkylation of a pyridine precursor could be a viable synthetic route.

A common method for the radical alkylation of pyridines involves the generation of an alkyl radical which then adds to the protonated or N-alkoxy-activated pyridine ring. nih.govchemrxiv.org The reaction typically proceeds through a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com

Initiation: The reaction is initiated by the formation of a radical from a radical initiator, such as AIBN or di-tert-butyl hyponitrite (DTBHN). libretexts.orgchemrxiv.org This initiator radical then abstracts an atom (e.g., a hydrogen or a halogen) from a precursor molecule to generate the desired alkyl radical.

Propagation: The propagation phase consists of a series of steps that consume reactants and generate products while regenerating the radical chain carrier. masterorganicchemistry.com In the radical alkylation of a pyridine derivative, the key propagation steps are:

Radical Addition: The generated alkyl radical (e.g., a methyl or propyl radical) adds to the activated pyridine ring. This addition typically occurs at the 2- or 4-position to form a radical cation intermediate. chemrxiv.orgresearchgate.net

Rearomatization: The resulting radical cation intermediate then undergoes a process to restore the aromaticity of the pyridine ring. This can occur through the loss of a hydrogen atom or, in the case of N-alkoxypyridinium salts, by elimination of an alkoxyl radical, which then continues the chain reaction. nih.govchemrxiv.org

For the synthesis of this compound, a sequential radical alkylation of a pyridine precursor could be envisaged, where a methyl radical is introduced in one step and a propyl radical in another. The regioselectivity of these additions would be a critical factor.

Metal-Ligand Cooperative Mechanisms in Catalyzed Reactions

Metal-ligand cooperation (MLC) has emerged as a powerful strategy in catalysis, where both the metal center and the ligand actively participate in bond activation and formation. mdpi.comnih.gov In the context of pyridine synthesis and functionalization, MLC often involves the reversible dearomatization and aromatization of a pyridine-based ligand scaffold. mdpi.com This process can facilitate the activation of small molecules like H₂, H-OR, and H-NR₂. mdpi.com

Pincer-type complexes, particularly those with pyridine cores, are prominent in MLC. The side arms of these ligands can be deprotonated, leading to the dearomatization of the pyridine ring. This dearomatized form can then participate in catalytic cycles. mdpi.com For instance, iron and manganese pincer complexes have been successfully employed in the hydrogenation of ketones, a transformation that is relevant to the synthesis of functionalized pyridines. mdpi.com

The versatility of MLC is further highlighted by the use of 2-pyridonate moieties as proton-responsive ligands. acs.org These ligands can act as internal bases or proton shuttles, enhancing catalytic activity. acs.org Mechanistic studies on rhodium-NHC-pyridinato complexes have shown that a pyridonate-based metal-ligand cooperative proton transfer is a key step in alkyne dimerization. acs.org This involves the deprotonation of a substrate by the pyridonate ligand, followed by a proton transfer process that influences the selectivity of the reaction. acs.org

Furthermore, the concept of multi-cooperative catalysis, which combines MLC with other activation strategies like Lewis acid activation, has been developed. nih.gov This approach has proven effective in cycloisomerization reactions, expanding the scope of transformations achievable through cooperative catalysis. nih.gov

Rearrangement and Cyclization Mechanism Studies

The formation of the pyridine ring often involves complex rearrangement and cyclization steps. Computational and experimental studies have provided insights into these mechanisms. For example, the ring-opening of 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands at a Rhenium(I) center has been investigated. acs.org The proposed mechanism involves a series of steps including C-C coupling, methylation, deprotonation of the pyridine ring, ring contraction to form a bicyclic intermediate, C-N bond cleavage, and a second methylation. acs.org This highlights the intricate bond reorganization that can occur during reactions involving pyridine derivatives.

In the synthesis of 3,5-disubstituted-2-(2-pyridyl)pyrroles from 1,3-diones and 2-(aminomethyl)pyridine, the reaction is believed to proceed through a (2-pyridyl)methylimine intermediate. acs.org The cyclization is thought to occur via nucleophilic attack of the carbon atom alpha to the pyridine on a ketone carbonyl, facilitated by the formation of an enamine tautomer. acs.org The ability of the aminomethylpyridine to form this enamine tautomer is crucial for the reaction to proceed. acs.org

Another example involves the conversion of para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.org Mechanistic studies suggest the formation of a triene intermediate, which then undergoes electrocyclization to form the aniline (B41778) ring. acs.org

The formation of the pyridine ring itself can be achieved through various metal-catalyzed cycloaddition reactions. acsgcipr.org For instance, the [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for constructing the pyridine core. acsgcipr.org Metal catalysis provides lower energy pathways for these otherwise disfavored reactions. acsgcipr.org

Transmetalation and Reductive Elimination Pathways

Transmetalation and reductive elimination are fundamental steps in many cross-coupling reactions used to synthesize substituted pyridines. researchgate.netwikipedia.org Transmetalation involves the transfer of an organic group from one metal to another, while reductive elimination is the step where the new C-C bond is formed, and the product is released from the metal center. researchgate.netwikipedia.org

These steps are central to widely used reactions like the Suzuki-Miyaura, Stille, Sonogashira, and Negishi cross-couplings, which are often catalyzed by palladium. researchgate.netwikipedia.org The general catalytic cycle for these reactions involves oxidative addition of an aryl halide to the metal center, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

In the context of pyridine synthesis, challenges can arise due to the strong coordination of pyridine derivatives to the metal center, which can sometimes hinder catalytic activity. researchgate.net

Recent studies have also explored these pathways in the context of other metals. For example, the reductive cross-coupling of aryl halides using a palladium catalyst has been shown to involve a unique catalytic cycle with rapid, reversible Pd-to-Pd transmetalation of aryl groups between palladium dimers. researchgate.net Similarly, a gold-mediated Negishi cross-coupling has been demonstrated, involving sequential aryl-iodide oxidative addition, aryl-zinc transmetalation, and C-C reductive elimination. acs.org

Furthermore, dual catalytic systems, where one metal catalyst generates a nucleophile in situ that then undergoes transmetalation to a second metal catalyst, are emerging as a powerful strategy. nih.gov A cobalt/nickel dual-catalyzed cross-coupling of iodoarenes and olefins has been shown to proceed through an unprecedented direct transmetalation of an alkylcobalt species to nickel. nih.gov

Regioselectivity and Stereoselectivity in Alkylpyridine Synthesis

Factors Governing Positional Selectivity

The regioselectivity in the synthesis of substituted pyridines, including 3,5-disubstituted pyridines like this compound, is influenced by a combination of electronic and steric factors. wiley.comwikipedia.org The inherent electronic properties of the pyridine ring, with its electron-deficient character, generally direct electrophilic substitution to the 3-position. wikipedia.org

In the synthesis of 3,5-disubstituted pyridines, the nature of the starting materials and the reaction conditions play a crucial role in determining the final substitution pattern. For instance, in the synthesis of 3,5-disubstituted-2-(2-pyridyl)pyrroles from unsymmetrical 1,3-diones, the regioselectivity can be low under one-pot conditions, but can be improved by isolating the intermediate β-iminoketone. acs.org

The amination of unsymmetrical 3,5-disubstituted pyridine N-oxides has been shown to be highly regioselective. acs.orgresearchgate.net The regioselectivity in these reactions is influenced by the electronic nature of the substituents on the pyridine N-oxide ring. acs.org For example, in the case of 3,5-diaryl ethers, marginal regioselectivity is observed ortho to the more electron-rich aryloxy substituent. acs.org

Metal-catalyzed reactions also offer a high degree of regiocontrol. The Diels-Alder reaction of 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with acetylenic compounds is a versatile method for generating 3,5-disubstituted 2,6-dichloropyridines with a high degree of regioselectivity. kuleuven.be In iridium-catalyzed C-H borylation of pyridines, steric factors largely determine the regioselectivity, favoring the meta-position. wiley.com Similarly, a nickel-catalyzed C-4 selective alkylation of pyridines has been developed using a bulky N-heterocyclic carbene ligand and a Lewis acid co-catalyst. beilstein-journals.org

The following table summarizes some examples of regioselective reactions in pyridine synthesis:

| Reaction | Substituents | Regioselectivity | Reference |

| Amination of 3,5-disubstituted pyridine N-oxides | Electronically differentiated | High | acs.org |

| Synthesis of 3,5-disubstituted-2-(2-pyridyl)pyrroles | Unsymmetrical 1,3-diones | Low (one-pot), High (with intermediate isolation) | acs.org |

| Diels-Alder reaction | 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones and acetylenes | High | kuleuven.be |

| Iridium-catalyzed C-H borylation | Various pyridines | meta-selective | wiley.com |

| Nickel-catalyzed C-4 alkylation | Various pyridines | C-4 selective | beilstein-journals.org |

Induction of Enantioselectivity in Chiral Alkylpyridine Synthesis

The synthesis of chiral alkylpyridines with high enantioselectivity is a significant area of research due to their importance in medicinal chemistry. nih.govresearchgate.net Several catalytic asymmetric methods have been developed to achieve this goal.

One successful approach involves the copper-catalyzed enantioselective alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govresearchgate.net This method utilizes a chiral diphosphine ligand and Lewis acid activation to enhance the reactivity of the substrate, allowing for the introduction of a variety of alkyl chains with high enantioselectivity. nih.govresearchgate.net

Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines is another effective method for constructing chiral pyridines with an adjacent stereocenter. chim.it This reaction employs a commercially available catalyst and ligand and exhibits a broad substrate scope with excellent enantiocontrol. chim.it

The development of chiral ligands is crucial for enantioselective catalysis. A library of tunable chiral pyridine-aminophosphine ligands has been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and imines, yielding products with excellent enantioselectivity. rsc.org

Furthermore, the stepwise dearomatization and enantioselective borylation of pyridines provides a novel route to enantioenriched 3-boryl-tetrahydropyridines. acs.org These intermediates can be further derivatized to access complex chiral piperidines. acs.org

The synthesis of P-stereogenic phosphorus compounds, which can be used as chiral ligands or catalysts, has also been explored using chiral nucleophilic catalysis. nih.gov Although the focus is on the phosphorus center, the principles of asymmetric induction are relevant to the synthesis of other chiral molecules.

The table below presents some examples of enantioselective synthesis of chiral pyridine derivatives:

| Reaction | Catalyst/Ligand | Product Type | Enantioselectivity (ee) | Reference |

| Copper-catalyzed alkylation of alkenyl pyridines | Copper-chiral diphosphine | Alkylated chiral pyridines | High | nih.govresearchgate.net |

| Rhodium-catalyzed conjugate addition | Rhodium-chiral ligand | Chiral pyridines with adjacent stereocenter | Excellent | chim.it |

| Iridium-catalyzed asymmetric hydrogenation | Iridium-chiral pyridine-aminophosphine | Chiral hydrogenated pyridines | Up to 99% | rsc.org |

| Copper-catalyzed protoborylation of 1,2-dihydropyridines | Copper-chiral diphosphine | Enantioenriched 3-boryl-tetrahydropyridines | Excellent | acs.org |

Advanced Spectroscopic and Diffraction Analyses in Alkylpyridine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For 3-methyl-5-propylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive structural picture.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. For this compound, cross-peaks would be expected between the protons of the propyl group, confirming their connectivity. Specifically, the methylene (B1212753) protons adjacent to the pyridine (B92270) ring would show a correlation to the next methylene group, which in turn would correlate with the terminal methyl protons of the propyl chain. The aromatic protons would also show correlations depending on their coupling constants.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum of this compound would show cross-peaks connecting each proton to the carbon it is attached to. This allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum.

The protons of the methyl group at C3 to the C2, C3, and C4 carbons of the pyridine ring.

The methylene protons of the propyl group at C5 to the C4, C5, and C6 carbons of the pyridine ring.

The aromatic protons to adjacent and more distant ring carbons, confirming the substitution pattern.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound. bohrium.comnih.gov

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts of the pyridine ring protons and carbons are significantly influenced by the electronic effects of the methyl and propyl substituents. In 3,5-disubstituted pyridines, these alkyl groups are meta to each other. Alkyl groups are generally electron-donating through an inductive effect. This leads to a general upfield shift (lower ppm values) of the ring carbon and proton signals compared to unsubstituted pyridine.

The substituent chemical shift (SCS) values, which are the differences in chemical shifts between the substituted and unsubstituted pyridine, can be predicted using additivity rules. mdpi.com However, the electronic effects are not always perfectly additive, and subtle variations can provide insight into the electronic environment of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.25 | 147.5 |

| 3 | - | 133.0 |

| 4 | 7.40 | 137.0 |

| 5 | - | 138.0 |

| 6 | 8.25 | 147.5 |

| 3-CH₃ | 2.30 | 18.5 |

| 5-CH₂CH₂CH₃ | 2.55 (α-CH₂) | 34.0 (α-C) |

| 5-CH₂CH₂CH₃ | 1.65 (β-CH₂) | 24.5 (β-C) |

| 5-CH₂CH₂CH₃ | 0.95 (γ-CH₃) | 14.0 (γ-C) |

Note: These are estimated values based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). shimadzu.com This allows for the determination of the elemental composition of the molecular ion, as different combinations of atoms will have slightly different exact masses. For this compound, the molecular formula is C₉H₁₃N.

Table 2: Exact Mass Calculation for C₉H₁₃N

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 135.104799 |

An experimental HRMS measurement of the molecular ion [M+H]⁺ that closely matches the calculated exact mass would confirm the molecular formula C₉H₁₃N. wiley.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). wikipedia.orgnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Common fragmentation pathways for alkylpyridines include:

Benzylic cleavage: The most favorable fragmentation for alkyl chains on an aromatic ring is cleavage at the benzylic position (the C-C bond adjacent to the ring). For the propyl group, this would result in the loss of an ethyl radical (C₂H₅•) to form a stable ion.

Loss of the entire alkyl group: Cleavage of the bond between the pyridine ring and the alkyl substituent can also occur.

Ring fragmentation: At higher collision energies, the pyridine ring itself can fragment.

The resulting product ion spectrum provides a fingerprint that is characteristic of the molecule's structure. unito.itnih.gov

Isomer Differentiation via Fragmentation Patterns

The fragmentation patterns observed in MS/MS spectra are highly dependent on the structure of the molecule, making this a powerful tool for differentiating between isomers. tandfonline.comlcms.cz For example, this compound has several isomers with the same molecular formula (C₉H₁₃N), such as other methyl-propyl-pyridines or diethylpyridines.

The position of the alkyl substituents on the pyridine ring will significantly influence the fragmentation pathways. For instance, an isomer with a propyl group at the 2- or 4-position would likely show different relative abundances of fragment ions compared to the 3,5-disubstituted isomer due to the different electronic environment and steric factors affecting the stability of the resulting fragment ions.

A common fragmentation for alkylpyridines is the loss of an alkene via a McLafferty-type rearrangement if the alkyl chain is long enough and appropriately positioned. For 3-propylpyridine, the loss of ethene (C₂H₄) is a characteristic fragmentation. In this compound, this pathway would also be expected.

Table 3: Plausible Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺• | Molecular Ion |

| 120 | [M - CH₃]⁺ | Loss of the methyl group |

| 106 | [M - C₂H₅]⁺ | Benzylic cleavage of the propyl group |

| 93 | [M - C₃H₆]⁺• | McLafferty rearrangement of the propyl group |

| 77 | [C₅H₄N]⁺ | Loss of both alkyl groups |

Note: The relative intensities of these fragments would be key to distinguishing it from its isomers.

By carefully analyzing the unique fragmentation patterns, tandem mass spectrometry can reliably distinguish between different alkylpyridine isomers, even when they have identical molecular weights. libretexts.orgnih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a precise electron density map, revealing atomic positions, bond lengths, bond angles, and other crucial structural details. wikipedia.orgnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state molecular architecture can be inferred from high-resolution studies of closely related alkyl-substituted pyridines. nih.goviucr.org The fundamental geometry is dictated by the pyridine ring, a planar, hexagonal aromatic system. The introduction of methyl and propyl substituents at the C3 and C5 positions would induce minor distortions in the ring's bond angles and lengths to accommodate steric and electronic effects.

Based on data from analogous structures, such as 3-amino-1-propylpyridinium bromide, the pyridine ring is expected to remain largely planar. nih.govnih.gov The C-N-C bond angle within the ring will be smaller than the C-C-C angles, a characteristic feature of the pyridine heterocycle. The C-C and C-N bond lengths within the ring will exhibit values intermediate between single and double bonds, consistent with their aromatic character. The bonds connecting the methyl and propyl groups to the pyridine ring (C_ring–C_alkyl) are standard sp²-sp³ single bonds.

The geometry of the propyl group itself would feature standard tetrahedral angles (approx. 109.5°) around its sp³ hybridized carbon atoms. The precise bond lengths and angles provide a foundational map of the molecule's steric and electronic landscape in the solid state.

Interactive Table 1: Typical Molecular Geometry Parameters for Alkyl-Substituted Pyridine Rings Determined by X-ray Diffraction. Note: These are representative values from related structures, as a specific crystal structure for this compound is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) | Reference Compound Example |

| Bond Length | C_ring | C_ring | - | 1.37 - 1.39 Å | 2,6-diiodo-3,5-dimethylpyridine iucr.org |

| Bond Length | C_ring | N_ring | - | 1.33 - 1.35 Å | 2,6-diiodo-3,5-dimethylpyridine iucr.org |

| Bond Length | C_ring | C_alkyl | - | 1.50 - 1.52 Å | 3-amino-1-propylpyridinium bromide nih.gov |

| Bond Angle | C_ring | N_ring | C_ring | 116 - 118° | 2,6-diiodo-3,5-dimethylpyridine iucr.org |

| Bond Angle | N_ring | C_ring | C_ring | 122 - 124° | 2,6-diiodo-3,5-dimethylpyridine iucr.org |

| Bond Angle | C_ring | C_ring | C_ring | 118 - 120° | 2,6-diiodo-3,5-dimethylpyridine iucr.org |

| Bond Angle | C_ring | C_ring | C_alkyl | 120 - 122° | 3-amino-1-propylpyridinium bromide nih.gov |

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. researchgate.netacs.org For alkylpyridines like this compound, which lack strong hydrogen bond donors, the packing is primarily directed by weaker interactions such as C–H···N hydrogen bonds, C–H···π interactions, and van der Waals forces. researchgate.net

Determination of Stereochemistry and Conformation

Single-crystal X-ray diffraction is an unambiguous method for determining the preferred solid-state conformation of flexible molecules. nih.govdrugdesign.org For this compound, the key conformational variable is the orientation of the flexible propyl group relative to the planar pyridine ring. This is defined by the torsion angle (dihedral angle) along the C_ring–C_propyl bond.

Studies on related structures, such as 3-amino-1-propylpyridinium bromide, show that the propyl group often adopts a conformation where its plane is nearly perpendicular to the plane of the pyridine ring. nih.govnih.gov For this specific cation, the dihedral angle between the mean plane of the pyridinium (B92312) ring and the plane of the propyl group was determined to be approximately 85-89°. nih.govnih.gov A similar perpendicular arrangement would be expected for this compound to minimize steric clashes between the propyl group's hydrogens and the hydrogen atom at the C4 position of the pyridine ring. X-ray analysis would precisely define this and other relevant torsion angles within the propyl chain itself (e.g., anti vs. gauche conformers), providing a definitive snapshot of the molecule's lowest-energy shape in the crystalline environment. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly sensitive to molecular structure, symmetry, and bonding, making them powerful tools for characterizing compounds and studying conformational equilibria. umich.edu While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy measures light scattered inelastically due to changes in polarizability. derpharmachemica.com

Characteristic Vibrational Modes of Alkylpyridines

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent parts: the 3,5-disubstituted pyridine ring and the methyl and propyl side chains. Data from similar molecules, such as 3,5-lutidine (3,5-dimethylpyridine), provide a reliable basis for spectral assignment. tandfonline.comtandfonline.comnist.gov

Pyridine Ring Vibrations : The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The pyridine ring itself has several characteristic stretching and deformation modes. The ring stretching vibrations (νC=C, νC=N) are observed as a series of bands in the 1400–1610 cm⁻¹ range. researchgate.net A strong, sharp band corresponding to the symmetric ring breathing mode is a hallmark of the pyridine ring, often seen near 1000-1030 cm⁻¹. researchgate.netresearchgate.net

Alkyl Group Vibrations : The methyl and propyl groups contribute aliphatic C-H stretching vibrations, which are typically found in the 2850–3000 cm⁻¹ range. These are usually distinguishable from the aromatic C-H stretches. Additionally, C-H bending (scissoring, wagging, twisting) and rocking modes for the -CH₃ and -CH₂- groups appear in the 1370–1470 cm⁻¹ and 700–1350 cm⁻¹ regions, respectively.

Spectroscopic studies on metal complexes of 3,5-lutidine have shown that coordination to a metal ion causes shifts in the ligand's vibrational frequencies, providing insight into the strength of the metal-ligand bond. tandfonline.com

Interactive Table 2: Characteristic Infrared and Raman Frequencies for Alkyl-Substituted Pyridines. Note: Frequencies are approximate and based on data from 3,5-lutidine and other related alkylpyridines.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique(s) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Typically weaker than aliphatic C-H stretches. derpharmachemica.com |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretches of CH₃ and CH₂ groups. |

| Ring C=C, C=N Stretch | 1400 - 1610 | IR, Raman | A series of characteristic bands for the pyridine ring. researchgate.net |

| CH₃, CH₂ Bending | 1370 - 1470 | IR, Raman | Scissoring and deformation modes. |

| Ring Breathing Mode | 1000 - 1030 | Raman | Often a very strong and sharp band in Raman spectra. researchgate.net |

| Ring Deformations | 600 - 900 | IR, Raman | In-plane and out-of-plane bending of the pyridine ring. researchgate.net |

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is a sensitive probe of molecular conformation, particularly for molecules with flexible alkyl chains like this compound. colostate.edulumenlearning.com The rotation around the C-C single bonds of the propyl group can lead to different rotational isomers (conformers), primarily the anti and gauche forms. These distinct conformers have unique sets of vibrational frequencies.

Specific low-frequency modes, such as the skeletal bending and torsional vibrations of the propyl chain, are particularly sensitive to conformational changes. By analyzing the spectra at different temperatures or in different phases (solid, liquid, gas), it is possible to identify bands corresponding to each conformer and study their relative stabilities. colostate.edu For example, a study of various alkyl-substituted pyridines using supersonic jet spectroscopy revealed the presence of multiple conformers for propyl-substituted derivatives. colostate.edu The analysis of intermolecular interactions, such as hydrogen bonding, can also be performed as these interactions typically cause predictable shifts in the vibrational frequencies of the involved functional groups, such as the N-H or O-H stretching modes in pyridinium salts or hydrated crystals. researchgate.netrsc.org

Computational Chemistry and Theoretical Studies on 3 Methyl 5 Propylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. southampton.ac.uk It is routinely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. rsc.orgresearchgate.net For 3-Methyl-5-propylpyridine, DFT calculations can elucidate its fundamental electronic makeup and reactivity patterns.

DFT calculations can map the electronic landscape of this compound. The presence of two alkyl groups (methyl and propyl) at the 3- and 5-positions significantly influences the electron distribution within the pyridine (B92270) ring. Alkyl groups are known to be weakly electron-donating through an inductive effect. This donation increases the electron density on the aromatic ring compared to unsubstituted pyridine.

The nitrogen atom in the pyridine ring is the most electronegative atom, resulting in a significant localization of negative charge. This is a primary site for electrophilic attack or protonation. Conversely, the carbon atoms of the ring, particularly those adjacent to the nitrogen, will exhibit a degree of positive charge. The methyl and propyl groups will slightly modulate this distribution, but the overarching feature remains the electron-rich nitrogen center.

Calculations for related compounds, such as 1-butyl-4-methylpyridinium, show that the electronic properties are heavily influenced by the interplay between the charged ring and the alkyl substituents. researchgate.net The structure of ionic liquids containing alkyl-substituted pyridinium (B92312) cations is often optimized using DFT to obtain accurate atomic charges for further simulations. researchgate.net

Table 1: Illustrative Electronic Properties of a Substituted Pyridine from DFT Calculations (Note: This table is illustrative, based on general principles of DFT applied to alkylpyridines, as specific data for this compound is not available.)

| Property | Predicted Characteristic for this compound |

| Dipole Moment | A significant dipole moment pointing towards the nitrogen atom, slightly larger than that of unsubstituted pyridine. |

| Charge on Nitrogen (N) | Highly negative, representing the most electron-rich center in the molecule. |

| Charge on Alkyl Groups | Slightly positive due to their electron-donating nature towards the more electronegative ring system. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound:

HOMO: The HOMO is expected to be a π-orbital distributed across the pyridine ring, with significant contributions from the nitrogen atom. The electron-donating alkyl groups will raise the energy of the HOMO compared to unsubstituted pyridine, making this compound a better electron donor (more nucleophilic).

LUMO: The LUMO is anticipated to be a π*-antibonding orbital. The alkyl groups will also slightly raise the energy of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com While the alkyl groups raise both orbital energies, the net effect typically results in a slightly smaller HOMO-LUMO gap compared to pyridine, suggesting enhanced reactivity. DFT calculations are essential for quantifying this gap precisely. Studies on other heterocyclic compounds confirm that a small HOMO-LUMO gap is indicative of high reactivity. researchgate.net

The analysis of FMOs is crucial for predicting outcomes in chemical reactions, such as pericyclic reactions or nucleophilic substitutions. numberanalytics.comnumberanalytics.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, making it possible to predict how it will interact with other species. avogadro.ccuni-muenchen.de The MEP surface is colored to represent different values of electrostatic potential, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). avogadro.ccwolfram.com

For this compound, an MEP map would reveal:

A deep red region concentrated around the nitrogen atom, corresponding to the lone pair of electrons. This is the most likely site for protonation and coordination to metal cations.

Greenish or yellow regions surrounding the aromatic ring and the alkyl chains, indicating relatively neutral potential.

Slightly bluish regions associated with the hydrogen atoms, particularly those on the ring.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, confirming that the nitrogen atom is the primary center for electrophilic attack. uni-muenchen.deresearchgate.net

DFT is widely used to model reaction mechanisms by calculating the energetic profiles of reaction pathways. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, DFT could be used to study various reactions, such as:

Hydrogenation/Dehydrogenation: Alkylpyridines have been studied as potential Liquid Organic Hydrogen Carriers (LOHC), which involves reversible hydrogenation and dehydrogenation. mdpi.com DFT calculations can determine the reaction enthalpies and identify the most favorable pathways for hydrogen storage and release. mdpi.com

Oxidation: The reaction of the pyridine nitrogen to form an N-oxide can be modeled to understand its feasibility and kinetics.

C-H Activation: Reactions involving the activation of C-H bonds on the alkyl side chains could also be investigated.

These studies provide atomistic-level detail about reaction mechanisms that is often inaccessible through experimental methods alone. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites[40],

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of molecular systems. nih.gov This technique is particularly useful for studying large, flexible molecules like alkylpyridines.

The propyl group in this compound introduces significant conformational flexibility due to rotation around the C-C single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the dynamics of interconversion between them.

Studies on other alkyl-substituted pyridines and pyrazines have shown that the conformational preferences are distinct from those of similarly substituted benzenes. colostate.edudtic.mil The presence of the nitrogen atom and its lone pair can lead to stabilizing interactions, such as weak internal hydrogen bonds with α-hydrogens on the alkyl substituent, influencing the preferred geometry. dtic.mil

For the propyl group in this compound, one would expect to observe different rotational isomers (rotamers), such as the anti and gauche conformations, arising from rotation about the Cα-Cβ bond of the propyl chain. Spectroscopic and computational studies of 2-propylpyridine (B1293518) have identified both anti and gauche conformers as being stable. colostate.edu MD simulations would allow for the characterization of the relative populations of these conformers and the energy barriers for rotation, providing a complete picture of the molecule's dynamic behavior in different environments (e.g., in gas phase or solution). acs.orgresearchgate.net

Solvation Effects on Reactivity

In computational chemistry, theoretical calculations are often performed on isolated molecules in the gas phase. However, chemical reactions are typically conducted in a solution, where the surrounding solvent molecules can significantly influence the reactivity of the solute. These solvation effects can be particularly pronounced for polar molecules like pyridine and its derivatives. cdnsciencepub.com

The reactivity of the pyridine nucleus is influenced by the solvation of the lone pair of electrons on the nitrogen atom. cdnsciencepub.com This interaction can play a fundamental, and at times dominant, role in determining the relative reactivities of different positions on the pyridine ring. cdnsciencepub.com For this compound, the presence of a solvent can alter the electron distribution within the molecule. Polar solvents can stabilize charged intermediates or transition states that may form during a reaction, thereby affecting the reaction rate and regioselectivity.

For instance, in reactions involving nucleophilic attack on the pyridine ring, such as the Chichibabin reaction, the solvent can influence the accessibility of the ring positions to the incoming nucleophile. cdnsciencepub.com While gas-phase calculations might predict a certain order of reactivity for the C2, C4, and C6 positions, the solvation shell around the molecule can introduce steric hindrance or electronic stabilization that alters this predicted outcome.

Computational models, such as those employing the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. journalcsij.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and energies in a simulated solution environment. By comparing the results of gas-phase and solvated calculations, researchers can quantify the impact of the solvent on the electronic structure and reactivity of this compound. For example, studies on similar heterocyclic systems have shown that using density functionals like MN12SX with an appropriate basis set and a solvation model can accurately predict chemical reactivity in solution. journalcsij.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are built by calculating molecular descriptors that encode structural, electronic, and topological information and then using statistical methods to relate them to an experimental or computationally determined property. nih.govscielo.br

A key application of QSPR and related computational methods like Density Functional Theory (DFT) is the prediction of global and local chemical reactivity descriptors. researchgate.netchemrxiv.org These descriptors provide insight into the stability, reactivity, and potential reaction sites of a molecule. researchgate.net Calculations are typically performed using a specified DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G++(d,p)). researchgate.net

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often using Koopmans' theorem as an approximation. researchgate.netmdpi.com These include:

Electronegativity (χ): Describes the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

The following table presents illustrative theoretical values for the global chemical reactivity descriptors of this compound, calculated using DFT. These values are essential for QSPR models aiming to predict reactivity.

Table 1: Illustrative Global Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.675 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.825 |

| Chemical Softness | S | 1/η | 0.354 (eV-1) |

| Electrophilicity Index | ω | χ2 / (2η) | 2.39 |

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. journalcsij.commdpi.com QSPR models can be trained on datasets of molecules with known reactivity to predict these descriptors for new or unstudied compounds like this compound.

The specific molecular structure of this compound—a pyridine ring substituted with a methyl group at position 3 and a propyl group at position 5—directly influences its theoretical parameters. The conformational behavior and electronic properties of alkyl-substituted pyridines can differ from those of similarly substituted benzenes due to the presence of the nitrogen heteroatom. colostate.edu

Theoretical studies, including semiempirical and ab initio calculations, can elucidate these structure-property correlations. colostate.edu The alkyl groups (methyl and propyl) are electron-donating, which increases the electron density on the pyridine ring compared to unsubstituted pyridine. This increased electron density affects parameters such as dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The position and nature of these substituents are critical. The 3-methyl group and 5-propyl group influence the electronic environment of the adjacent carbon atoms and the nitrogen atom. Theoretical models can quantify these effects. For example, group contribution methods can be used to predict properties like refractivity and polarizability by summing the contributions of each structural fragment. mdpi.com

The table below illustrates how theoretical parameters might change with the substitution pattern on a pyridine ring, providing a basis for understanding the properties of this compound.

Table 2: Correlation of Structure with Illustrative Theoretical Parameters for Pyridine Derivatives

| Compound | Molecular Formula | Illustrative Dipole Moment (Debye) | Illustrative Polarizability (ų) | Illustrative HOMO Energy (eV) |

|---|---|---|---|---|

| Pyridine | C₅H₅N | 2.20 | 9.5 | -6.85 |

| 3-Methylpyridine (B133936) (3-Picoline) | C₆H₇N | 2.45 | 11.3 | -6.68 |

| 3-Propylpyridine | C₈H₁₁N | 2.50 | 14.8 | -6.55 |

| This compound | C₉H₁₃N | 2.65 | 16.6 | -6.50 |

As shown in the illustrative table, the addition of electron-donating alkyl groups generally increases the dipole moment and polarizability of the molecule. It also tends to raise the HOMO energy, which indicates that the molecule is more easily oxidized and can be more reactive towards electrophiles. QSPR models formalize these relationships, allowing for the prediction of properties based on descriptors that quantify the molecule's structure.

Coordination Chemistry and Catalytic Applications of 3 Methyl 5 Propylpyridine Derivatives

3-Methyl-5-propylpyridine as a Ligand in Transition Metal Complexes

The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of metal ions. acs.org The presence of alkyl substituents, such as the methyl and propyl groups in this compound, modulates the ligand's properties, which in turn affects the structure and reactivity of the resulting metal complexes.

The synthesis of transition metal complexes with alkylpyridine ligands is typically achieved by reacting a suitable metal salt with the pyridine derivative in an appropriate solvent. jscimedcentral.com For instance, complexes of palladium(II) with various functionalized pyridine ligands have been synthesized from palladium(II) nitrate (B79036) or chloride salts. acs.org Similarly, nickel(II), copper(I), and silver(I) complexes have been prepared using pyridine as the ligand. jscimedcentral.com The resulting coordination compounds can be isolated and purified, often through recrystallization.

Characterization of these metal-alkylpyridine complexes is performed using a suite of analytical techniques.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. acs.orgcdnsciencepub.com Coordination of the pyridine ligand to a metal center typically induces shifts in the signals of the pyridine ring protons and carbons, providing evidence of complex formation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine ligand. The vibrational frequencies of the pyridine ring are sensitive to coordination. cdnsciencepub.comtandfonline.com For example, a characteristic absorption band for a pyridine ligand bound to a Ni(II) ion was observed at 2130 cm-1. jscimedcentral.com

Elemental Analysis and Mass Spectrometry: These methods confirm the elemental composition and molecular weight of the synthesized complexes. acs.orgnih.govtandfonline.com

| Complex Type | Technique | Observed Feature | Reference |

|---|---|---|---|

| Ni(II)-Pyridine | IR Spectroscopy | Characteristic absorption band at 2130 cm-1 | jscimedcentral.com |

| Cu(I)-Pyridine | IR Spectroscopy | Strong absorption band at 2080 cm-1 | jscimedcentral.com |

| Ag(I)-Pyridine | IR Spectroscopy | Strong absorption band at 2040 cm-1 | jscimedcentral.com |

| 4-Substituted Pyridine-Cu(II)/Zn(II) | IR Spectroscopy | Shift in ν12 aromatic ring vibration upon coordination | cdnsciencepub.com |

Alkyl groups, being electron-donating, increase the electron density on the pyridine ring, thereby enhancing the Lewis basicity of the nitrogen atom. acs.org This increased basicity generally leads to a stronger coordination bond with the metal center. The position of the substituents is crucial. For a ligand like this compound, the substituents are at the meta-positions relative to the nitrogen atom. This placement increases the ligand's basicity without introducing significant steric hindrance directly adjacent to the coordination site, unlike 2- or 6-alkyl-substituted pyridines.

The steric and electronic properties imparted by these substituents can influence the coordination mode and geometry of the resulting complex. utexas.edursc.org For example, in manganese(I) carbonyl complexes with pyridine-based Schiff base ligands, the substitution pattern on the pyridine ring determines whether a thioether donor atom binds to the metal center, resulting in different coordination numbers and geometries. utexas.edursc.org The interplay between the electronic nature of the substituent (electron-donating or -withdrawing) and its steric bulk allows for the rational design of ligands to favor specific coordination modes. utexas.edursc.org

| Substituent Type (at 4-position) | Effect on Electron Density | Influence on π-Bonding with Metal | Reference |

|---|---|---|---|

| Electron-donating (-CH3) | Increases | Inhibits back-donation from the metal | cdnsciencepub.com |

| Electron-withdrawing (-CN, -COCH3) | Decreases | Enhances back-donation from the metal (π-acceptor character) | cdnsciencepub.com |

The introduction of chirality into the structure of an alkylpyridine ligand is a key strategy for asymmetric catalysis. diva-portal.org Chiral centers can be incorporated into the alkyl substituents attached to the pyridine ring. While this compound itself is achiral, derivatives where the propyl group is replaced by a chiral moiety, or where a chiral group is attached to the methyl or propyl substituent, can serve as effective ligands for enantioselective transformations.

The synthesis of such chiral ligands often starts from the "chiral pool," utilizing naturally occurring enantiopure compounds. diva-portal.org These ligands, upon coordination to a transition metal like palladium, iridium, or ruthenium, create a chiral catalytic environment. diva-portal.orgrsc.orgdicp.ac.cn This environment can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Chiral pyridine-containing ligands have been successfully employed in a range of asymmetric reactions, including palladium-catalyzed allylic alkylations and the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The steric and electronic properties of the ligand can be systematically varied to optimize enantioselectivity. diva-portal.org

Influence of Alkyl Substituents on Ligand Basicity and Coordination Modes

Role of Alkylpyridine Ligands in Homogeneous Catalysis

Alkylpyridine ligands, including those structurally related to this compound, are integral to various homogeneous catalytic systems. Their ability to tune the steric and electronic environment of a metal catalyst makes them highly versatile.

Cross-Coupling Reactions: Pyridine-based ligands are widely used in palladium- and nickel-catalyzed cross-coupling reactions. nih.gov For example, nickel-catalyzed Negishi cross-couplings have been developed for C(sp³)–C(sp³) bond formation using alkylpyridinium salts as electrophiles. nih.gov In these reactions, the pyridine moiety acts as a leaving group precursor. Chiral pyridine-oxazoline (pybox) ligands have been instrumental in developing enantioselective Negishi cross-couplings. orgsyn.org Furthermore, chiral pyridine-hydrazone ligands have been used in asymmetric Suzuki-Miyaura cross-couplings to produce axially chiral biaryl compounds with high enantioselectivity. researchgate.net

Hydrogenation: Chiral pyridine-derived ligands are crucial for asymmetric hydrogenation reactions. Iridium complexes featuring chiral N,P-ligands, where N is a pyridine nitrogen, have shown excellent enantioselectivity (up to 99% ee) in the hydrogenation of unfunctionalized aryl alkenes. dicp.ac.cn Similarly, ruthenium catalysts with chiral pyridine-amine type ligands have been used for the highly enantioselective hydrogenation of N-heteroarenes. bohrium.com The modular design of these ligands allows for fine-tuning of steric and electronic effects to maximize catalytic performance. dicp.ac.cn

Hydroelementation: Pyridine ligands are also involved in hydroelementation reactions, such as hydrosilylation. Iridium-catalyzed silylation of C(sp³)–H bonds at the benzylic position of alkylpyridines has been demonstrated. nih.gov

| Reaction Type | Metal | Ligand Type | Achieved Result | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium | Chiral Pyridine-Phosphinite (N,P) | Up to 99% ee for aryl alkenes | dicp.ac.cn |

| Asymmetric Hydrogenation | Ruthenium | Chiral Pyridine-Amine | >99% ee for terpyridine-type substrates | bohrium.com |

| Asymmetric Suzuki-Miyaura Coupling | Palladium | Chiral Pyridine-Hydrazone | Up to 95:5 er for biaryls | researchgate.net |

| Alkyl-Alkyl Negishi Coupling | Nickel | Pyridine as leaving group precursor | Effective C(sp³)–C(sp³) bond formation | nih.gov |

| Benzylic C-H Silylation | Iridium | (none specified, substrate is alkylpyridine) | Catalytic hydrosilylation of alkylpyridines | nih.gov |

The pyridine ring itself can be a substrate for C-H activation or can act as a directing group to facilitate the activation of C-H bonds elsewhere in a molecule. beilstein-journals.orglucp.net The inherent electronic properties of the pyridine ring make meta-C-H functionalization challenging, but significant advances have been made. wiley.com Palladium-catalyzed meta-C-H arylation of pyridines has been achieved using specially designed ligands. wiley.com

More commonly, the pyridine nitrogen acts as a coordinating anchor—a directing group—to bring a metal catalyst into proximity with a specific C-H bond. acs.orgnih.gov This strategy has been extensively used to achieve ortho-C-H functionalization. beilstein-journals.orgnih.gov By engineering the geometry of a template that incorporates a pyridine moiety, it has become possible to direct palladium catalysts to activate more remote meta-C-H bonds. acs.orgnih.gov In other systems, pyridine N-oxides, which can be readily prepared from the corresponding pyridines, have been used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.org

Future Perspectives and Research Directions for 3 Methyl 5 Propylpyridine Research

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of 3-Methyl-5-propylpyridine synthesis will undoubtedly be shaped by the principles of green chemistry. nih.gov

Key Research Thrusts:

One-Pot and Multicomponent Reactions: These approaches, which combine multiple reaction steps into a single operation, are highly efficient. researchgate.netrsc.org Microwave-assisted organic synthesis, for example, has been shown to reduce reaction times and improve yields for pyridine derivatives. nih.gov

Catalytic Heteroaromatization: The development of catalysts, such as aluminum-potassium systems, for the heteroaromatization of aliphatic compounds presents a promising route for the synthesis of alkylpyridines. researchgate.net

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and expensive catalysts with more environmentally benign alternatives. nih.gov This includes the use of water as a solvent and the development of recyclable catalysts.

A comparative analysis of synthetic methodologies for alkylpyridines highlights the trend towards more sustainable practices.

| Methodology | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Classical Condensation Reactions (e.g., Hantzsch) | Well-established, versatile. biosynce.com | Often require harsh conditions, can produce byproducts. | Modification for milder conditions, improved atom economy. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity. numberanalytics.com | Cost and toxicity of palladium, ligand sensitivity. | Development of more robust and cheaper catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. nih.gov | Scalability can be a concern. | Development of continuous-flow microwave reactors. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability and substrate scope can be limited. | Enzyme engineering to broaden applicability. |

Advancements in Regioselective and Stereoselective Functionalization

The precise control over the position and spatial orientation of functional groups on the pyridine ring is critical for tuning the properties of molecules like this compound.

Regioselective C-H Functionalization: Directing reactions to a specific carbon-hydrogen bond on the pyridine ring is a major area of research. researchgate.netresearchgate.net Recent strategies have focused on achieving meta- and para-C-H functionalization, which has been traditionally challenging due to the electronic nature of the pyridine ring. researchgate.net

Stereoselective Dearomatization: The conversion of flat, aromatic pyridines into three-dimensional, partially or fully saturated rings with controlled stereochemistry is a powerful tool for generating complex molecular architectures. mdpi.com This can be achieved through catalytic asymmetric reactions. mdpi.com

Control of Reactivity: The choice of reagents and reaction conditions can be used to control the regioselectivity of reactions. For instance, in the alkylation of pyridines, the structure of the alkyllithium activator can determine whether the reaction occurs at the C2 or C4 position. acs.org

Integration of Machine Learning and AI in Synthetic Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists design and synthesize molecules. mdpi.com

Retrosynthetic Analysis: AI tools can predict potential synthetic routes for complex molecules, saving significant time and resources in the planning phase. arxiv.org

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of virtual compounds, allowing for the in-silico screening of large libraries of potential molecules before they are synthesized. acs.orgnih.gov For example, QSPR (Quantitative Structure-Property Relationship) studies can predict thermodynamic properties of pyridine derivatives. wiley.com

Reaction Optimization: AI can be used to optimize reaction conditions, leading to higher yields and purities. researchgate.net

Exploration of Novel Catalytic Systems Utilizing Alkylpyridine Ligands

The nitrogen atom in the pyridine ring makes it an excellent ligand for coordinating with metal ions. This property is exploited in a wide range of catalytic applications. researchgate.net

Homogeneous Catalysis: Alkylpyridine ligands can be used to create soluble metal complexes that catalyze a variety of organic transformations. researchgate.net The electronic and steric properties of the pyridine ligand can be tuned to control the activity and selectivity of the catalyst.

Heterogeneous Catalysis: Immobilizing pyridine-based catalysts on solid supports can facilitate their recovery and reuse, a key principle of green chemistry. researchgate.net

Metallomicellar Catalysis: The use of long-chain alkylpyridines to form metal-containing micelles can create unique reaction environments that accelerate reaction rates. tandfonline.com

Enhanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions and molecular properties.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. ias.ac.incore.ac.ukresearchgate.net These calculations can provide insights into reaction mechanisms and help to predict the outcomes of reactions. researchgate.netfrontiersin.org

Reaction Dynamics Simulations: These simulations can model the entire course of a chemical reaction, providing a detailed picture of how bonds are broken and formed.

Structure-Reactivity Relationships: Computational models can be used to establish relationships between the structure of a molecule and its reactivity, which can then be used to design new molecules with desired properties. acs.org

The future of research on this compound and its analogs is bright, with a clear path towards more efficient, sustainable, and precisely controlled chemical synthesis. The convergence of advanced synthetic methods, powerful computational tools, and the principles of green chemistry will undoubtedly unlock new applications for this versatile class of compounds.

Q & A

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Apply EPI Suite to estimate biodegradation half-lives and logP values. Simulate photodegradation pathways using TD-DFT to identify reactive intermediates. Validate with HPLC-MS/MS analysis of degradation products in water/soil matrices under UV exposure .

Q. What strategies mitigate steric hindrance during functionalization of this compound’s propyl group?

- Methodological Answer : Introduce directing groups (e.g., boronic esters) to enhance regioselectivity in C–H activation reactions. Use bulky ligands (e.g., t-BuP) in palladium-catalyzed couplings to reduce side reactions. Monitor reaction progress via in situ Raman spectroscopy .

Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of this compound’s synthetic yields?

- Methodological Answer : Conduct triplicate experiments under identical conditions. Apply ANOVA to assess batch-to-batch variability. Use Grubbs’ test to identify outliers. Report confidence intervals (95% CI) and RSD values (<5% for high reproducibility) .

Q. What bioinformatics tools can link this compound’s structure to potential biological targets?

- Methodological Answer : Utilize SwissTargetPrediction or PharmMapper for target profiling. Dock the compound into protein databases (PDB) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.